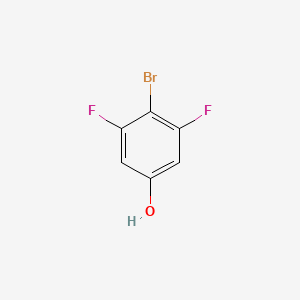

4-Bromo-3,5-difluorophenol

描述

Overview of Fluorine and Bromine in Organic Synthesis

The introduction of halogen atoms, specifically fluorine and bromine, into organic molecules is a fundamental strategy in modern organic synthesis that imparts unique properties to the parent compound.

Fluorine is the most electronegative element, and its incorporation into an organic molecule can profoundly alter its physical, chemical, and biological properties. numberanalytics.comnih.gov The carbon-fluorine (C-F) bond is the strongest in organic chemistry, lending exceptional thermal and oxidative stability to fluorinated compounds. nih.govlew.ro In medicinal chemistry and agrochemicals, the strategic placement of fluorine atoms can enhance lipophilicity, metabolic stability, and bioavailability, thereby improving the efficacy of drug candidates. numberanalytics.comlew.ro20.210.105 The small size of the fluorine atom allows it to act as a hydrogen isostere, often being recognized by enzymes, which is a key consideration in drug design. lew.ro

Bromine is also a crucial element in organic synthesis, serving as a versatile reagent for various transformations. acs.orgnih.gov Bromination reactions, which introduce bromine atoms into molecules, are among the most important processes in organic chemistry. acs.orgnih.govacs.org Organobromine compounds are vital intermediates in the production of pharmaceuticals and agrochemicals. acs.org The carbon-bromine (C-Br) bond is weaker than the C-F bond, making it a useful synthetic handle. wikipedia.org Bromine's reactivity allows it to be easily replaced by other functional groups through reactions like substitution and cross-coupling, making bromo-organics valuable building blocks for more complex molecules. acs.orgnih.gov At high temperatures, organobromine compounds can dissociate to yield bromine atoms, a property utilized in fire retardants. wikipedia.org

Importance of Substituted Phenols in Chemical Research

Substituted phenols, which are phenolic compounds with additional functional groups on the benzene (B151609) ring, are indispensable molecules in numerous scientific and industrial fields. wisdomlib.orgoregonstate.edu They are foundational materials for human health, agriculture, and the synthesis of diverse materials. oregonstate.edu Many essential pharmaceuticals, such as the analgesic morphine and the hormonal birth control estrogen, are based on a substituted phenol (B47542) structure. oregonstate.edu

These compounds serve as crucial starting materials and intermediates for synthesizing more complex molecules, including benzopyran derivatives and various polymers like phenolic resins. wisdomlib.orgoregonstate.edu The specific properties and reactivity of a phenolic molecule are significantly influenced by the nature and position of the substituents on the aromatic ring. oregonstate.edu Consequently, the development of synthetic methods to create substituted phenols with precise regiochemical control is a major focus of research for organic, medicinal, and polymer chemists. oregonstate.edunih.gov Their widespread presence in natural products, such as the antioxidant compounds found in plants, also drives research into their biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net

Research Landscape of 4-Bromo-3,5-difluorophenol

This compound is a specific halogenated phenol that has garnered attention primarily as a specialized building block in materials science. Its unique substitution pattern—a bromine atom flanked by two fluorine atoms on a phenol ring—confers specific chemical properties that are exploited in targeted synthetic applications.

The presence of the electron-withdrawing fluorine atoms enhances the acidity of the phenolic hydroxyl group compared to non-halogenated phenols. The combination of fluorine and bromine substituents creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity in further chemical transformations.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. The compound is sparingly soluble in water and is noted to be hygroscopic. rheniumshop.co.ilmyfisherstore.comfishersci.co.uk

| Property | Value |

| Molecular Formula | C₆H₃BrF₂O |

| Molecular Weight | 208.99 g/mol |

| CAS Number | 130191-91-2 |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water (8.2E-5 g/L at 25°C) rheniumshop.co.ilmyfisherstore.com |

| InChI Key | HHGOLZGZHXELSW-UHFFFAOYSA-N |

This table was generated based on data from multiple sources. rheniumshop.co.iluni.lubldpharm.com

Synthesis and Reactivity

While detailed, peer-reviewed synthetic procedures are not abundant in the initial search results, the synthesis of related compounds suggests that this compound is likely prepared through the regioselective electrophilic bromination of 3,5-difluorophenol (B1294556). The existing hydroxyl and fluorine groups on the precursor would direct the incoming bromine atom to the C4 position.

The reactivity of this compound is centered around its three functional sites: the phenolic hydroxyl group, the bromine atom, and the fluorinated aromatic ring. The hydroxyl group can undergo etherification or esterification. The carbon-bromine bond serves as a key reaction site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for its role as a synthetic intermediate.

Research Applications

The primary documented application of this compound is as a reactant and intermediate in the synthesis of liquid crystals. rheniumshop.co.ilmyfisherstore.comfishersci.co.uk Specifically, it is used to create molecules containing a difluoroethyleneoxy group, which are components of advanced liquid crystal displays. rheniumshop.co.ilmyfisherstore.com Its rigid, substituted aromatic core is a desirable feature for building the complex molecules required for these materials. The strategic placement of the fluorine and bromine atoms helps to fine-tune the dielectric anisotropy and other essential physical properties of the final liquid crystal materials. Its utility as a building block for creating structurally complex molecules suggests potential, though less documented, applications in the synthesis of novel pharmaceutical or agrochemical candidates. a2bchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGOLZGZHXELSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428269 | |

| Record name | 4-Bromo-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130191-91-2 | |

| Record name | 4-Bromo-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3,5 Difluorophenol

Strategic Approaches to Halogenation of Phenol (B47542) Derivatives

The introduction of halogen atoms to phenol derivatives is a fundamental transformation in organic synthesis. For the preparation of 4-Bromo-3,5-difluorophenol, electrophilic bromination stands out as a primary method.

Electrophilic aromatic substitution is the cornerstone for the bromination of 3,5-difluorophenol (B1294556). The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 3,5-difluorophenol, the para position (position 4) is electronically favored for substitution.

The bromination of 3,5-difluorophenol is typically carried out using a brominating agent in a suitable solvent. One effective method involves the use of potassium bromide (KBr) in the presence of a catalyst system. mdpi.com A notable catalytic system is the use of Zinc-Aluminum layered double hydroxides intercalated with bromate (B103136) ions (ZnAl–BrO3−–LDHs). mdpi.com This system allows for the slow and controlled release of bromine, which helps in preventing over-bromination and improves the selectivity of the reaction. mdpi.com

The reaction is generally performed in a solvent mixture, such as acetic acid and water, at a controlled temperature, for instance, 35 °C. mdpi.comchemicalbook.com The use of a Lewis acid catalyst can also facilitate the bromination process.

A study on the regioselective monobromination of phenols demonstrated that using KBr with ZnAl–BrO3−–LDHs in acetic acid and water provides an efficient method for synthesizing bromophenols. mdpi.com The reaction proceeds under mild conditions and offers high atom economy. mdpi.com

Interactive Data Table: Electrophilic Bromination of 3,5-Difluorophenol

| Brominating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| KBr | ZnAl–BrO3−–LDHs | Acetic Acid/Water | 35 °C | High | mdpi.com |

Note: "High" yield indicates a successful and efficient reaction as described in the source, which reports yields between 78% and 90% for a range of substituted phenols under these conditions.

The directing effect of the hydroxyl group in 3,5-difluorophenol strongly favors the introduction of the bromine atom at the para-position (position 4). Research has shown that the bromination of various meta-substituted phenols, including 3,5-difluorophenol, occurs predominantly at the para position, resulting in high regioselectivity. mdpi.com For 3,5-difluorophenol, this leads to the formation of this compound with excellent yield. mdpi.commdpi.com

Optimization of the reaction conditions, such as the choice of brominating agent, catalyst, solvent, and temperature, is crucial for maximizing the yield and ensuring high purity of the final product. mdpi.com The slow-release methodology using LDHs has been shown to be particularly effective in achieving monobromination with high selectivity, avoiding the formation of multi-brominated byproducts. mdpi.com

Synthesis via Organoboronic Acid Intermediates

An alternative and powerful strategy for the synthesis of phenols involves the use of organoboronic acids. This method offers a regioselective route to phenols that might be challenging to obtain through other synthetic approaches. researchgate.net

The synthesis of the required 3,5-difluorophenylboronic acid intermediate can be achieved from 3,5-difluorobromobenzene through a bromine-lithium exchange reaction. patsnap.com This reaction is typically carried out at low temperatures (e.g., -70°C) using an organolithium reagent like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). patsnap.com The resulting aryllithium species is then reacted with a boron source, such as boric acid or trimethyl borate, to form the corresponding boronic acid or its ester. patsnap.comorgsyn.org

The use of butyllithium (B86547) in ether-hexane is known to facilitate clean bromine-lithium exchange. rsc.orgrsc.org This transformation is a fundamental tool in organic synthesis for creating organometallic intermediates from aryl bromides. nih.govacs.org

A patent describes the synthesis of 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene using n-butyllithium in THF at -60°C to -70°C, followed by reaction with boric acid, achieving yields of 78.5% to 85.8%. patsnap.com

Once the arylboronic acid is synthesized, it can be converted to the corresponding phenol through an oxidative hydroxylation reaction. researchgate.netorganic-chemistry.org Various oxidizing agents can be employed for this transformation, often under mild and environmentally friendly conditions. organic-chemistry.org

Common oxidants include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and ammonium (B1175870) peroxodisulfate. researchgate.netorganic-chemistry.orgarkat-usa.orgthieme-connect.com The oxidation of arylboronic acids to phenols is often efficient and tolerates a wide range of functional groups. organic-chemistry.org For instance, using MCPBA in a water-ethanol mixture at room temperature provides a metal- and base-free method for this conversion with excellent yields. organic-chemistry.orgthieme-connect.com Another approach utilizes aqueous hydrogen peroxide, which can be a green and catalyst-free method. arkat-usa.org

The synthesis of 3,5-difluorophenol from 3,5-difluorophenylboronic acid has been demonstrated using an oxidant and an iodine catalyst. patsnap.com While this specific example leads to the unbrominated phenol, the same principle of oxidizing a boronic acid can be applied to a pre-brominated intermediate.

Interactive Data Table: Oxidation of Arylboronic Acids to Phenols

| Arylboronic Acid | Oxidizing Agent | Conditions | Product | Yield | Reference |

| 3,5-Difluorophenylboronic acid | Oxidant/Iodine catalyst | Solvent | 3,5-Difluorophenol | Not specified | patsnap.com |

| Phenylboronic acid | MCPBA | H2O-EtOH, Room Temp | Phenol | 98% | organic-chemistry.org |

| Phenylboronic acid | H2O2 | EtOH, Room Temp | Phenol | 99% | arkat-usa.org |

| Various Arylboronic Acids | (NH4)2S2O8 | Metal-, ligand-, base-free | Phenols | Good to Excellent | researchgate.net |

Preparation from Trifluorobenzene Precursors

The synthesis of halogenated phenols, such as this compound, can be approached through various routes, often starting with substituted benzene (B151609) rings. One notable precursor is trifluorobenzene.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for synthesizing substituted aromatic compounds. masterorganicchemistry.com In the synthesis of fluorinated phenols, a common pathway involves the displacement of a fluorine atom on an electron-poor aromatic ring by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups, such as additional fluorine atoms, on the aromatic ring accelerates the reaction. masterorganicchemistry.com For the synthesis of a difluorophenol from a trifluorobenzene precursor, a hydroxyl group source acts as the nucleophile.

One documented method for creating a related compound, 3,5-difluorophenol, starts from 1,3,5-trifluorobenzene. This process utilizes acetohydroxamic acid in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution where the acetohydroxamic acid displaces a fluorine atom. Subsequent hydrolysis of the intermediate yields the desired difluorophenol. While this specific example yields 3,5-difluorophenol, the underlying principle of nucleophilic aromatic substitution on a trifluorobenzene ring is a key pathway.

The reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

Role of Specific Reagents and Bases

The choice of reagents and bases is critical in directing the outcome of the synthesis.

In the synthesis of 3,5-difluorophenol from 1,3,5-trifluorobenzene, specific reagents and their quantities are crucial for an effective reaction.

Table 1: Reagents for Synthesis of 3,5-Difluorophenol from 1,3,5-Trifluorobenzene

| Reagent | Quantity | Role |

|---|---|---|

| 1,3,5-Trifluorobenzene | 132.1 g | Starting Material |

| Acetohydroxamic Acid | 112.5 g | Nucleophile Source |

| Potassium Carbonate | As required | Base |

| Dimethylformamide | 660 g | Solvent |

| Hydrochloric Acid | 300 g | For Hydrolysis |

| Toluene | 260 g | Extraction Solvent |

This data is based on a documented synthesis of 3,5-difluorophenol and illustrates the types of reagents used in nucleophilic aromatic substitution on a trifluorobenzene ring.

The base, typically a carbonate or hydroxide, is essential for deprotonating the nucleophile, thereby increasing its reactivity towards the aromatic ring. The solvent choice, often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), helps to dissolve the reactants and facilitate the reaction. google.com

Advanced Synthetic Considerations

Moving from laboratory-scale synthesis to industrial production requires addressing challenges related to catalysis, scalability, and purity.

Catalytic Systems in Synthesis

While direct nucleophilic aromatic substitution can be effective, catalytic systems are often employed to enhance efficiency and selectivity. For instance, in the synthesis of related brominated phenols, Lewis acid catalysts like FeBr₃ are used to increase the efficiency of bromination.

In other related syntheses, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental. vulcanchem.com For example, the synthesis of fluorinated biphenyls often starts with a fluorinated phenol derivative that is converted to a boronate ester. vulcanchem.com This ester is then coupled with an aryl halide in the presence of a palladium catalyst. vulcanchem.com While not a direct synthesis of this compound, these catalytic methods are integral to the broader field of synthesizing complex halogenated aromatic compounds.

Innovations in catalysis include the use of novel systems like zinc-aluminum layered double hydroxides (ZnAl–BrO₃⁻–LDHs), which offer a mild and highly regioselective method for the bromination of phenols. semanticscholar.org

Scaling-Up and Industrial Production Methods

The transition from laboratory synthesis to industrial production involves a shift in technology and methodology to ensure efficiency, safety, and cost-effectiveness. unito.it Industrial organic synthesis often generates significant waste and is time and energy-intensive. unito.it

For large-scale production, continuous flow reactors are increasingly replacing traditional batch reactors. unito.it Continuous flow systems offer improved heat and mass transfer, which leads to better reaction control, higher yields, and enhanced safety. unito.it These systems can be automated to further improve efficiency.

An example of an industrial process for a related compound, 3,5-difluorophenol, starts with 3,5-difluorobromobenzene. google.com This "one-pot" reaction is carried out under the action of an alkali to produce 3,5-difluorophenoxide, which is then acidified to yield the final product. google.com This method is noted for its use of low-cost, readily available raw materials, simple operation, and high yield, making it suitable for industrial production. google.com

Table 2: Industrial Synthesis Example for a Difluorophenol

| Step | Process | Details |

|---|---|---|

| 1 | Reaction | 3,5-difluorobromobenzene is reacted in an aqueous alkali solution with DMSO. google.com |

| 2 | Heating | The mixture is heated to 90°C for 12 hours. google.com |

| 3 | Work-up | The pH is adjusted, and the product is extracted. google.com |

This table outlines a process for a related difluorophenol, highlighting the practical conditions for industrial synthesis.

In an industrial setting, rigorous process control is essential to ensure the final product meets purity specifications. This involves monitoring reaction parameters such as temperature, pressure, and reactant concentrations in real-time.

Purity is often assessed using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). google.comepa.gov For instance, in the synthesis of 3,5-difluorophenol, HPLC is used to confirm a purity of 99.46%. google.com

To eliminate interferences and ensure purity, various cleanup procedures can be employed. These may include washing the sample under basic conditions or using derivatization followed by column chromatography. epa.gov The use of high-purity reagents and solvents is also crucial to minimize the introduction of contaminants. epa.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-Trifluorobenzene |

| 3,5-Difluorophenol |

| Acetohydroxamic Acid |

| Potassium Carbonate |

| Dimethylformamide (DMF) |

| Dimethyl Sulfoxide (DMSO) |

| Hydrochloric Acid |

| Toluene |

| FeBr₃ |

| 3,5-Difluorobromobenzene |

| 3,5-Difluorophenoxide |

| 3,4,5-Trifluoroaniline |

| Sodium Nitrite |

| Sulfuric Acid |

| Copper Sulfate |

| Sodium Dithionite |

| 3,5-Difluoroaniline |

| 4-Hydroxybenzonitrile |

| 2-Fluorophenol |

| 4,5-Difluorophenol |

| Acetic Acid |

| Dichloromethane |

| 3,5-Difluorobenzotrifluoride |

| Carbon Tetrachloride |

| N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxamide |

| Cuprous Iodide |

| Sodium Hydroxide |

| 3,6-Difluorophenol |

| Potassium Permanganate (B83412) |

| Chromyl Chloride |

| Lithium Aluminum Hydride |

| Sodium Iodide |

| 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

| Bis(pinacolato)diboron |

| Palladium(II) dppf dichloride |

| Potassium Acetate |

| 1,4-Dioxane |

| 3-Bromo-4-methylpyridine |

| Tetrakis(triphenylphosphine)palladium(0) |

| 3,5-Difluorophenylboronic acid |

| n-Butyl Lithium |

| Boric Acid |

| Anhydrous Tetrahydrofuran |

| Iodopentafluorobenzene |

| Phenylacetylene |

| 3,5-Difluoropolybromopyridine |

| Octafluorotoluene |

| para-Tolylmagnesiumbromide |

| 3,4-Difluorobromobenzene |

| 2,4-Difluorobromobenzene |

| Magnesium |

| Cobalt(II) Chloride |

| Hexafluorobenzene |

| t-Butylcyclopentadiene |

| 2,6-Difluorophenol |

| 2,3-Difluorophenol |

| 2-Naphthol |

| 4-Nitrophenol |

| 3-Bromo-4-fluoro-nitrobenzene |

Implementation of Continuous Flow Reactors and Automated Systems

The industrial-scale synthesis of specialized chemical compounds such as this compound is increasingly benefiting from the adoption of advanced manufacturing technologies like continuous flow reactors and automated systems. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. While specific research detailing the continuous flow synthesis of this compound is not extensively published, the principles and successful applications in the synthesis of structurally related halogenated phenols provide a clear indication of the potential methodologies.

Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors, where mixing and reaction occur. libretexts.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for selective and efficient synthesis. researchgate.net For the synthesis of halogenated phenols, continuous flow systems can offer superior management of exothermic reactions and the handling of hazardous reagents like elemental bromine. mdpi.com

Automated synthesis reactor systems further enhance the benefits of continuous flow by integrating real-time monitoring and feedback control. mt.comsyrris.com These systems can automatically adjust reaction conditions to optimize for yield and purity, run unattended for extended periods, and systematically log data for process analysis and reproducibility. mt.comsyrris.com

While direct data for the continuous flow synthesis of this compound is limited, studies on similar compounds demonstrate the feasibility and advantages of this approach. For instance, the bromination of various aromatic compounds has been successfully performed in continuous flow systems, often with in-situ generation of the brominating agent to improve safety. mdpi.comresearchgate.net A study on the regioselective monobromination of 3,5-difluorophenol using KBr and ZnAl–BrO3−–layered double hydroxides in a batch process achieved a high yield, suggesting a promising reaction that could be adapted to a continuous flow setup for industrial production. mdpi.com

The following table summarizes findings from research on continuous flow synthesis of related halogenated and substituted phenols, illustrating the typical parameters and outcomes that could be expected for the synthesis of this compound.

Table 1: Research Findings on Continuous Flow Synthesis of Related Phenolic Compounds

| Compound | Reactants | Catalyst/Reagent | System/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,6-Tribromophenol | Phenol, HBr, NaOCl | - | Continuous flow reactor, 50 °C, 25 min residence time | 95% | mdpi.com |

| Substituted Phenols | Arylboronic acids, H₂O₂ | HBr | Batch, room temp, 1 min | Excellent | nih.gov |

| 2-(Trimethylsilyl)phenyl nonaflates | TMS capped phenols, n-BuLi, NfF | - | Continuous flow, room temp | Excellent | acs.org |

| meta-Substituted Phenol Derivatives | Cyclohexanones, primary alcohols | Palladium | Capillary microreactor | Optimized from 2160 min (batch) to 130 min (flow) | acs.org |

These examples underscore the potential for developing a robust and efficient continuous flow process for the synthesis of this compound. Such a process would likely involve the reaction of 3,5-difluorophenol with a brominating agent within a temperature-controlled microreactor, followed by in-line purification steps. The automation of this process would ensure consistent product quality and allow for safe and scalable production.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3,5 Difluorophenol

Electrophilic and Nucleophilic Character of the Aromatic Ring

The aromatic ring of 4-bromo-3,5-difluorophenol is significantly influenced by the strong electron-withdrawing effects of the two fluorine atoms and, to a lesser extent, the bromine atom. This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution reactions compared to phenol (B47542) itself. smolecule.com The high electronegativity of fluorine atoms reduces the electron density of the benzene (B151609) ring, rendering it electron-deficient.

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at the carbon atom bearing the bromine atom. The presence of electron-withdrawing groups stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack, facilitating the displacement of a halide.

Substitution Reactions Involving Halogen and Hydroxyl Moieties

The bromine atom at the 4-position is the most likely site for nucleophilic substitution due to the combined electron-withdrawing effects of the adjacent fluorine atoms. This makes it a versatile handle for introducing various functional groups. The fluorine atoms, being directly bonded to the aromatic ring, are generally less reactive towards nucleophilic substitution than the bromine atom.

The hydroxyl group can undergo typical phenolic reactions. For instance, it can be deprotonated by a base to form a phenoxide ion, which is a more potent nucleophile and can participate in Williamson ether synthesis. The acidity of the phenolic proton is enhanced by the electron-withdrawing halogen substituents.

Oxidation and Reduction Pathways of the Phenolic Group

The phenolic group in this compound can be oxidized to form quinone-like structures. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this transformation. The electron-withdrawing nature of the halogen atoms can influence the redox potential of the phenol, making oxidation either more or less facile depending on the specific reaction conditions and oxidant used.

Reduction of the phenolic group is less common but can be achieved under specific conditions to yield the corresponding difluorobromocyclohexanol. More typically, reduction reactions might target the removal of the halogen atoms. For instance, the bromine atom could be selectively removed via catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom provides a reactive site for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids. fluorine1.runih.gov

A typical Suzuki-Miyaura coupling protocol involving this compound is presented in the table below.

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | Various aryl or heteroaryl boronic acids |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other palladium complexes fluorine1.runih.gov |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ nih.govbeilstein-journals.org |

| Solvent | Dioxane, Toluene, or DMF beilstein-journals.org |

| Temperature | Typically elevated, e.g., 90-100 °C nih.govbeilstein-journals.org |

The reaction generally proceeds with good to excellent yields, providing access to a wide range of biaryl compounds. The electronic nature of the boronic acid and the specific ligand used for the palladium catalyst can influence the reaction efficiency.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can participate in Heck reactions with various alkenes, catalyzed by a palladium complex. fluorine1.rufluorine1.ru

The Sonogashira coupling, another important palladium-catalyzed reaction, enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This compound can be coupled with terminal alkynes using a palladium catalyst, often in the presence of a copper co-catalyst.

Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, can also be employed with this compound to synthesize substituted anilines. This reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. beilstein-journals.org

A summary of various palladium-catalyzed coupling reactions with this compound is provided in the table below.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Aryl Alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | N-Aryl Amine |

| Stille | Organotin Reagent | Pd(PPh₃)₄ | Biaryl |

Exploration of Reaction Mechanisms

The mechanism of the Suzuki-Miyaura coupling reaction is generally understood to involve a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.

Transmetalation: The organoborane reagent transfers its organic group to the palladium(II) complex, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

The general mechanism for the Heck reaction also proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.

For nucleophilic aromatic substitution, the reaction typically proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing fluorine atoms. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the ring is restored.

Role as a Reactive Intermediate in Complex Syntheses

This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com Its utility stems from the presence of multiple reactive sites: the phenolic hydroxyl group and the carbon-halogen bonds, which can be selectively functionalized. The unique substitution pattern, with a bromine atom and two fluorine atoms, imparts specific properties that are leveraged in multi-step syntheses. chemimpex.com

A key application of this compound is in the preparation of substituted aromatic ethers. For instance, it is used as a precursor in the synthesis of novel triazolopyrimidinone (B1258933) and triazolopyridinone derivatives, which have been investigated for their therapeutic potential. google.com In a documented procedure, this compound is reacted with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction, a Williamson ether synthesis, selectively targets the acidic phenolic proton to form the corresponding benzyl ether, 1-(benzyloxy)-4-bromo-2,6-difluorobenzene. google.com This transformation highlights the role of this compound as a nucleophile after deprotonation, with the halogen substituents remaining intact for potential subsequent cross-coupling reactions.

The details of this representative synthesis are summarized in the table below.

| Reaction | Reactants | Reagents & Conditions | Product | Reference |

| Williamson Ether Synthesis | This compound, Benzyl bromide | K₂CO₃, DMF, 50-60°C, 14 h (Microwave) | 1-(Benzyloxy)-4-bromo-2,6-difluorobenzene | google.com |

This role as a specialty fluorinated intermediate allows for the introduction of a difluorinated, brominated phenyl moiety into larger molecular scaffolds, which is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding interactions. netascientific.com

Influence of Halogen Substituents on Reactivity and Selectivity

The chemical behavior of this compound is profoundly influenced by its three halogen substituents. The fluorine and bromine atoms exert strong, and sometimes competing, electronic effects that govern the reactivity and regioselectivity of its reactions.

Electronic Effects:

Inductive Effect: Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted phenol. libretexts.org The two fluorine atoms, being the most electronegative elements, contribute significantly to this deactivation.

Reactivity and Regioselectivity: In this compound, the para position relative to the hydroxyl group is occupied by bromine. The hydroxyl group is a powerful activating, ortho-, para-directing group. The two fluorine atoms are meta to the hydroxyl group. The synthesis of this compound itself from 3,5-difluorophenol (B1294556) demonstrates the directing power of the existing substituents. In the electrophilic bromination of 3,5-difluorophenol, the incoming bromine electrophile is directed to the para position relative to the activating hydroxyl group, leading to the formation of this compound with high regioselectivity. mdpi.comsemanticscholar.org

The nature of the halogen also plays a role. Fluorine substitution, for example, is known to increase a molecule's stability against hydrolysis when compared to its chlorine analogues. The combination of one bromine and two fluorine atoms creates a unique electronic environment that enhances the compound's reactivity and selectivity in specific transformations, such as nucleophilic substitutions or cross-coupling reactions where the C-Br bond is typically more reactive than the C-F bonds.

| Substituent | Position | Electronic Effect | Influence on Ring | Directing Effect |

| -OH | 1 | Activating (+R > -I) | Increases electron density | Ortho, Para |

| -F | 3, 5 | Deactivating (-I > +R) | Decreases electron density | Ortho, Para |

| -Br | 4 | Deactivating (-I > +R) | Decreases electron density | Ortho, Para |

Photodissociation Dynamics Studies

While specific photodissociation studies on this compound are not extensively documented, the dynamics can be inferred from detailed investigations of similar halophenols, such as 4-bromophenol (B116583) and various fluorinated phenols. nih.govaip.orgucl.ac.uk The ultraviolet (UV) photoexcitation of such molecules typically initiates competing bond fission pathways, primarily involving the cleavage of the O-H and the C-X (carbon-halogen) bonds.

For 4-halophenols, the mechanism of dissociation is highly dependent on the excitation wavelength. nih.govaip.org

Longer Wavelength Excitation: For 4-bromophenol, excitation at longer UV wavelengths leads to the observation of bromine atom (Br) fragments. Mechanistic studies suggest that this dissociation occurs following internal conversion from the initially excited electronic state to the ground state. aip.org

Shorter Wavelength Excitation: At shorter wavelengths (e.g., below ~240 nm), O-H bond fission becomes a significant channel for all 4-halophenols (F, Cl, Br, I). This process is understood to occur on a repulsive excited potential energy surface (a ¹πσ* state), leading to fast-moving hydrogen atoms. nih.govaip.org For 4-bromophenol, this O-H fission pathway competes with prompt C-Br bond cleavage on a different repulsive surface. aip.org

The presence of multiple fluorine substituents, as in this compound, adds another layer of complexity. Studies on fluorinated phenols show that fluorine atoms can reduce the efficiency of O-H bond fission that occurs via quantum tunneling from the first excited state (S₁). ucl.ac.uk However, O-H bond fission still proceeds efficiently upon excitation to higher-lying electronic states at shorter UV wavelengths, occurring via non-adiabatic coupling at conical intersections between electronic states. ucl.ac.uk Furthermore, the photolysis of 4-halophenols in solution can lead to the formation of a carbene intermediate following the heterolytic C-X scission. ias.ac.in

| Excitation Condition | Likely Primary Pathway(s) | Mechanism | Key Products |

| Longer UV Wavelengths | C-Br Fission | Internal conversion to ground state followed by dissociation | Br atoms, 3,5-difluorophenoxyl radical |

| Shorter UV Wavelengths | O-H Fission & C-Br Fission | Dissociation on repulsive excited potential energy surfaces (¹πσ*) | H atoms, 4-bromo-3,5-difluorophenoxyl radical, Br atoms |

Thermal Degradation Kinetics and Mechanisms

The pyrolysis of brominated phenols is mechanistically controlled by the position of the bromine atom on the phenol structure. researchgate.net The degradation process is generally initiated by the cleavage of the weakest bonds in the molecule. For this compound, this would likely involve the fission of a C-Br bond or the phenolic O-H bond to form radical species. The formation of a 4-bromo-3,5-difluorophenoxyl radical is a probable first step. acs.org

Subsequent reaction steps could include:

Hydrogen Bromide (HBr) Elimination: The release of HBr is a major pathway in the pyrolysis of brominated aromatics. researchgate.netacs.org

Radical Recombination: The phenoxyl radicals can react with themselves or other radical species. The self-reaction of bromophenoxyl radicals is a key step in the "precursor" pathway to forming PBDDs and PBDFs. murdoch.edu.auacs.org

Ring Opening/Fragmentation: At very high temperatures, the aromatic ring can break down, leading to the formation of smaller molecules.

The kinetics of such degradation processes for related compounds, like derivatives of 3,5-difluorophenol, have been analyzed using methods such as Thermogravimetric-differential thermal analysis (TG-DTA). These techniques allow for the determination of key kinetic parameters, including activation energy (E) and pre-exponential factors (A), which describe the temperature dependence of the degradation rate.

| Process | Description | Potential Products |

| Initial Bond Cleavage | Homolytic fission of C-Br or O-H bonds at high temperatures. | 4-bromo-3,5-difluorophenoxyl radical, Bromine radical (Br•), Hydrogen radical (H•) |

| HBr Elimination | Abstraction of hydrogen by a bromine radical or intramolecular elimination. | Hydrogen Bromide (HBr) |

| Dimerization/Condensation | Reaction between two phenoxyl radicals. | Brominated/fluorinated dihydroxybiphenyls, Dibenzodioxins (PBDDs), Dibenzofurans (PBDFs) |

Spectroscopic and Crystallographic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-3,5-difluorophenol, offering unambiguous information about the hydrogen, carbon, and fluorine atomic environments within the molecule. bldpharm.comambeed.com The characterization of its derivatives and related compounds is routinely confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

In the ¹H NMR spectrum of this compound, the molecular symmetry influences the signals. The two aromatic protons located at the C2 and C6 positions are chemically equivalent. Due to coupling with the two adjacent fluorine atoms at C3 and C5, their signal is expected to appear as a triplet. The hydroxyl (-OH) proton typically presents as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the plane of symmetry, four distinct signals are anticipated for this compound:

C1 (C-OH): The carbon atom bonded to the hydroxyl group.

C2/C6 (C-H): The two equivalent carbon atoms bonded to hydrogen.

C3/C5 (C-F): The two equivalent carbon atoms bonded to fluorine. These signals will exhibit large carbon-fluorine coupling constants.

C4 (C-Br): The carbon atom bonded to bromine. The chemical shift of this carbon is influenced by the 'heavy atom effect', which can result in a more upfield (lower ppm) shift than electronegativity alone would suggest. stackexchange.com

Analysis of related structures is frequently supported by ¹³C NMR data. researchgate.net

Fluorine-19 NMR is a particularly powerful tool for analyzing fluorinated organic compounds due to the 100% natural abundance and high receptivity of the ¹⁹F nucleus. wikipedia.org This technique offers a broad range of chemical shifts, which minimizes the likelihood of signal overlap. icpms.cz For this compound, the two fluorine atoms at positions 3 and 5 are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two neighboring protons (²JH-F coupling). Long-range coupling over several bonds is commonly observed in ¹⁹F NMR spectra, providing additional structural information. wikipedia.orgicpms.cz

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive M and M+2 peak pattern in the mass spectrum, which is a key signature for bromo-substituted compounds. Predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry applications, have been calculated for various adducts of the molecule. uni.lu

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 208.94081 | 131.0 |

| [M-H]⁻ | 206.92625 | 134.5 |

| [M+Na]⁺ | 230.92275 | 144.9 |

| Data sourced from computational predictions. uni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable techniques for the detection and quantification of halogenated compounds like this compound in complex mixtures. bldpharm.comambeed.com These methods combine the separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometric detection. nih.gov LC-MS/MS, often using multiple reaction monitoring (MRM) mode, enhances specificity and is a common method for analyzing related halogenated phenols. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to specific vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3200 - 3600 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Carbon-Fluorine | C-F Stretch | ~1150 - 1220 |

| Carbon-Bromine | C-Br Stretch | ~500 - 600 |

| Expected wavenumbers are based on typical values for these functional groups and data from related compounds. |

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule. figshare.com The absorption of UV or visible light by this compound promotes electrons from a ground state to a higher energy excited state. The resulting spectrum, showing absorbance as a function of wavelength, is characteristic of the compound's chromophoric phenyl ring system and is influenced by the attached hydroxyl and halogen substituents. The technique is commonly applied to study halogenated aryl compounds and their derivatives. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a standard method for evaluating the thermal stability of chemical compounds by measuring changes in mass as a function of temperature. For halogenated phenols, TGA provides critical data on decomposition temperatures and thermal degradation pathways. While specific TGA thermograms for this compound are not extensively detailed in publicly available literature, the thermal behavior of structurally related compounds offers valuable insights.

For instance, analysis of other halogenated phenols and their derivatives demonstrates that thermal stability is influenced by the nature and position of the halogen substituents. netascientific.com The predicted boiling point for an isomer, 4-Bromo-2,5-difluorophenol, is approximately 210.2°C, suggesting a moderate level of thermal stability under standard conditions. vulcanchem.com TGA studies on derivatives like p-phenoxy azides with difluoro substitutions show decomposition points that are highly dependent on the substituent pattern, indicating that the electronic environment of the aromatic ring is a key factor in thermal activation. ethz.ch Similarly, thermal analysis of 3,5-difluorophenol (B1294556) derivatives reveals non-isothermal decomposition kinetics, which can be modeled to determine activation energy. It is therefore expected that this compound would exhibit distinct thermal decomposition characteristics amenable to study by TGA.

X-ray Crystallography Studies

X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. Studies involving this compound as an axial ligand in metalloporphyrin complexes have provided significant crystallographic data. researchgate.netresearchgate.net These investigations have revealed that the compound can be part of complex structures that exhibit polymorphism, where different crystal forms of the same compound exist. researchgate.netresearchgate.net

In one such study, a tin(IV)-tetrabromophenyl porphyrin complex axially coordinated with 4-Bromo-3,5-difluorophenolate ligands was shown to crystallize into two different polymorphic forms, one in a triclinic system and the other in a monoclinic system. researchgate.netresearchgate.net The existence of these polymorphs highlights the conformational flexibility of the this compound moiety and its influence on the resulting solid-state assembly. Comparative studies on other halogenated phenols, such as 4-bromo-3-chlorophenol (B77146) and 3,5-dibromophenol, also rely on X-ray diffraction to understand their unique crystal packing and intermolecular synthons. nih.gov

The molecular structure of this compound consists of a planar benzene (B151609) ring substituted with a hydroxyl group, a bromine atom at the para-position (C4), and two fluorine atoms at the meta-positions (C3 and C5). uni.lu X-ray diffraction studies on complexes containing this phenol (B47542) as a ligand confirm the expected covalent bond framework. researchgate.net

Table 1: Crystallographic Data for Polymorphs of a Sn(IV)-Porphyrin Complex with 4-Bromo-3,5-difluorophenolate Ligands

| Property | Polymorph 1α | Polymorph 1β | Source |

|---|---|---|---|

| Crystal System | Triclinic | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P-1 | P2₁/c | nih.govnsf.gov |

| Key Feature | Different axial phenolate (B1203915) conformations compared to 1β | Different supramolecular architecture from 1α | researchgate.net |

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a balance of intermolecular forces. In the case of the 4-Bromo-3,5-difluorophenolate-containing polymorphs, X-ray analysis shows that the different molecular conformations lead to significantly different supramolecular architectures. researchgate.netresearchgate.net This demonstrates the critical role of subtle conformational changes in directing the assembly of molecules into larger, ordered structures.

The packing in these polymorphs is dominated by a combination of noncovalent interactions, including C−H···F, C−H···π, and C−Br···F bonds. researchgate.net In related halogenated phenols, such as 4-bromo-3-chlorophenol, the crystal packing can create anisotropic structures with distinct hydrophilic and hydrophobic regions. nih.gov The supramolecular architecture of halogenated compounds is a field of active research, as the directionality and strength of halogen bonds can be used to engineer crystals with specific properties. nih.govnsf.gov

The solid-state structure of this compound and its derivatives is stabilized by a network of intermolecular interactions. The primary interactions include classical hydrogen bonds and halogen bonds.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. In crystals of similar phenols, strong O—H···O hydrogen bonds are a recurring and dominant motif, often forming chains or cyclic synthons that dictate the primary crystal structure. nih.govresearchgate.net

Halogen Bonding: Halogen bonds are highly directional interactions where a halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile. In the crystal packing of the porphyrin complexes containing 4-Bromo-3,5-difluorophenolate, C−Br···F interhalogen interactions play a significant role. researchgate.net Studies on other brominated phenols show a preference for bromine to form what are known as type II contacts, which are electrostatically driven and contribute significantly to lattice stability. nih.gov The presence of both bromine and fluorine allows for a variety of halogen bonding interactions, including C-Br···F, C-Br···O, and potentially C-F···π contacts, which are crucial in defining the supramolecular assembly. nih.govrsc.org

Table 2: Key Intermolecular Interactions in Halogenated Phenol Crystals

| Interaction Type | Description | Relevant Compounds/Studies | Source |

|---|---|---|---|

| O—H···O Hydrogen Bond | Strong, directional interaction forming chains or synthons. | Dihalogenated phenols | nih.govresearchgate.net |

| C—Br···F Halogen Bond | Interaction between electrophilic bromine and nucleophilic fluorine. | Sn(IV)-porphyrin complex with 4-Bromo-3,5-difluorophenolate | researchgate.netrsc.org |

| C—Br···Br Halogen Bond | Type II contacts are common, indicating an electrostatic attraction. | 2,6-dibromophenol, 4-bromo-3-chlorophenol | nih.govresearchgate.net |

| C—H···π Interaction | Weak hydrogen bond involving the aromatic π-system. | Sn(IV)-porphyrin complex | researchgate.net |

| π-π Stacking | Interaction between aromatic rings. | 2,6-dibromophenol | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular systems. For substituted phenols, including 4-Bromo-3,5-difluorophenol, these methods can predict a range of properties from geometric parameters to electronic behavior.

Density Functional Theory (DFT) Investigations

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for calculating molecular properties. acs.org Methods like MP2 and MP4 have been used to compute the bond dissociation energies of phenols, though they can sometimes overestimate the absolute values. acs.org Semi-empirical methods, which use parameters derived from experimental data, provide a faster, albeit less accurate, alternative for larger molecular systems. For a molecule of the size of this compound, both ab initio and DFT methods are computationally feasible and would be expected to provide reliable results.

Analysis of Electronic Structure and Molecular Orbitals

The electronic structure of a molecule dictates its chemical behavior. For this compound, the interplay of the hydroxyl group and the halogen substituents creates a unique electronic environment that can be explored through computational analysis.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For substituted phenols, the nature and position of the substituents significantly influence the energies of these frontier orbitals.

While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, a general understanding can be inferred from studies on similar halogenated phenols. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating hydroxyl group, would lead to a complex distribution of electron density in these orbitals.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Phenol (B47542)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated values for this compound, as this data was not available in the searched sources.

Mulliken Charge Distribution Studies

Mulliken charge analysis is a method for partitioning the electron density of a molecule among its atoms, providing an estimate of the partial atomic charges. This information is valuable for understanding the electrostatic potential of the molecule and identifying sites susceptible to electrophilic or nucleophilic attack. In this compound, one would expect the electronegative oxygen, fluorine, and bromine atoms to carry negative partial charges, while the carbon atoms and the hydrogen of the hydroxyl group would have positive partial charges. The precise values would depend on the specific computational method and basis set used.

Reactivity Descriptors and Electrophilicity Analysis

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are instrumental in predicting the reactivity of substituted phenols in various chemical reactions.

The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons. For this compound, the presence of three electron-withdrawing halogen atoms would likely result in a significant electrophilic character. A higher electrophilicity index would suggest a greater susceptibility to attack by nucleophiles.

Global and Local Reactivity Descriptors

Key global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These include the HOMO-LUMO energy gap (ΔE), which relates to chemical stability; chemical hardness (η) and softness (S), which describe resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.

For this compound, the electron-withdrawing fluorine and bromine atoms are expected to lower the HOMO and LUMO energy levels, while the electron-donating hydroxyl group would raise them. The balance of these effects determines the final descriptor values.

Table 1: Representative Global Reactivity Descriptors for this compound (Illustrative DFT Calculation Results) (Note: These values are illustrative examples based on typical DFT calculations for similar halogenated phenols.)

| Descriptor | Formula | Predicted Value | Implication |

| EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | High kinetic stability and low reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Significant resistance to deformation of electron cloud |

| Chemical Softness (S) | 1/η | 0.38 eV-1 | Moderate polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | Overall electron-attracting tendency |

| Electrophilicity Index (ω) | χ²/2η | 2.80 eV | Moderate electrophilic character |

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within the molecule. For this compound, the phenolic oxygen atom is predicted to be a primary site for electrophilic attack due to its lone pairs, while the carbon atoms ortho and para to the hydroxyl group are also activated. The carbon atom bonded to bromine may be susceptible to nucleophilic attack.

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and predict sites for intermolecular interactions. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red), which are prone to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored blue), which are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show:

A region of intense negative potential (red) located around the phenolic oxygen atom, attributable to its high electronegativity and lone electron pairs. This is the primary hydrogen bond acceptor site.

A region of intense positive potential (blue) on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor.

A region of positive potential (a σ-hole) on the outermost portion of the bromine atom, along the C-Br bond axis. This electron-deficient area is responsible for the molecule's ability to act as a halogen bond donor.

Negative potential distributed around the fluorine atoms and the π-system of the aromatic ring, though less intense than that on the oxygen atom.

This detailed charge landscape governs how the molecule interacts with itself and with other chemical species, dictating its role in crystal engineering and molecular recognition.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational DFT methods can reliably predict NLO properties, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (βtot).

Although this compound does not possess the classic donor-π-acceptor structure typical of high-performance NLO chromophores, its asymmetric substitution pattern results in a significant ground-state dipole moment and non-zero hyperpolarizability. The combination of electron-donating (-OH) and electron-withdrawing (-F, -Br) groups creates a complex charge distribution that can be distorted by an external electric field, giving rise to a modest NLO response.

Table 2: Predicted NLO Properties of this compound (Illustrative DFT Calculation Results) (Note: These values are illustrative examples based on typical DFT calculations.)

| Property | Symbol | Predicted Value | Description |

| Dipole Moment | μ | ~2.1 Debye | A measure of the molecule's overall polarity. |

| Mean Polarizability | <α> | ~120 a.u. | The ability of the electron cloud to be distorted by an electric field. |

| Total First Hyperpolarizability | βtot | ~0.5 x 10-30 esu | The primary determinant of the molecule's second-order NLO activity. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior in condensed phases, such as liquids or solids, revealing information about conformational changes, solvation processes, and intermolecular interactions.

While specific MD simulation studies on this compound are not widely reported, this technique could be applied to:

Analyze Solvation: Simulate the molecule in various solvents to study the dynamics of hydrogen bonding between the phenol and solvent molecules, and to calculate properties like the free energy of solvation.

Study Condensed-Phase Behavior: Simulate a system containing many molecules of this compound to understand its liquid-state structure and dynamics or to model the formation of molecular clusters.

Investigate Liquid Crystal Mixtures: Given its use as an intermediate for liquid crystals, MD simulations could model its behavior within a liquid crystal matrix, exploring how its presence influences the phase behavior and ordering of the system.

Modeling of Noncovalent Interactions (NCIs)

The solid-state structure and properties of this compound are dictated by a network of noncovalent interactions. The presence of both a strong hydrogen bond donor/acceptor group (-OH) and a halogen bond donor (-Br) makes it a versatile building block in crystal engineering.

Hydrogen Bonding Networks

The hydroxyl group is the dominant site for intermolecular interactions. Phenols are well-known to form robust O-H···O hydrogen bonds. In the solid state, it is predicted that this compound molecules would self-assemble into extended networks via these interactions. Common motifs for phenols include one-dimensional chains or cyclic structures, such as tetramers. The strength and directionality of these hydrogen bonds provide the primary framework for the crystal lattice.

Halogen Bonding Characterization

In addition to hydrogen bonding, halogen bonding plays a critical role in the crystal packing of halogenated compounds. The bromine atom in this compound features a σ-hole, a region of positive electrostatic potential, which allows it to act as a Lewis acid and interact favorably with electron donors (Lewis bases).

Potential halogen bonds involving this molecule include:

Br···O Interactions: The bromine atom of one molecule can interact with the phenolic oxygen of a neighboring molecule. This interaction is often competitive with hydrogen bonding.

Br···F Interactions: The bromine atom could also interact with the weakly basic fluorine atoms of an adjacent molecule.

Br···Br Interactions: Self-complementary interactions between bromine atoms can occur. These are classified based on the C-Br···Br angles. Type II interactions, which are stabilizing and indicative of true halogen bonding, are generally preferred by bromine over less specific Type I contacts.

The final solid-state architecture of this compound would result from the complex interplay between the dominant O-H···O hydrogen bonds and these weaker, yet structurally significant, halogen bonds.

Pi-Hole Interactions

In the realm of theoretical and computational chemistry, the study of non-covalent interactions provides profound insights into molecular recognition, crystal engineering, and biological systems. Among these, π-hole interactions have emerged as a significant directional force. A π-hole is a region of positive electrostatic potential located perpendicular to the plane of a molecule's π-system. This electron-deficient region can interact favorably with electron-rich species (Lewis bases), such as anions or lone pairs. The formation and magnitude of a π-hole are highly dependent on the nature and substitution pattern of the atoms constituting the π-system.

In aromatic compounds, the presence of electron-withdrawing substituents is crucial for the formation of a significant π-hole. These substituents pull electron density away from the aromatic ring, thereby depleting the π-electron cloud and creating a region of positive electrostatic potential above and below the ring.

For this compound, the aromatic ring is substituted with three halogen atoms (one bromine and two fluorine) and a hydroxyl group. The electronegative halogen atoms act as strong electron-withdrawing groups through the inductive effect. The fluorine atoms, being highly electronegative, exert a powerful pull on the sigma-framework electrons of the benzene (B151609) ring. The bromine atom, while less electronegative than fluorine, also contributes to this electron withdrawal.

Computational studies on substituted aromatic rings indicate that strong electron-withdrawing groups can create a positive MEP on the face of the ring, facilitating π-hole interactions. In the case of this compound, the cumulative inductive effect of the two fluorine atoms and the bromine atom is expected to significantly reduce the electron density of the π-system. This withdrawal of electron density would likely overcome the resonance donation from the hydroxyl group, leading to the formation of a π-hole.

The strength of this π-hole would be influenced by the spatial arrangement of the substituents. With the two fluorine atoms positioned meta to the hydroxyl group and ortho to the bromine atom, a significant portion of the aromatic ring is under the influence of their strong inductive pull. This arrangement is anticipated to result in a notable positive electrostatic potential above and below the center of the aromatic ring, making this compound a potential candidate for engaging in π-hole interactions with suitable electron donors.

Table 1: Influence of Substituents on the Aromatic π-System of this compound

| Substituent | Position | Electronic Effect | Expected Impact on π-System Electron Density |

| -F | 3 | Strong Inductive Withdrawal (-I) | Decrease |

| -F | 5 | Strong Inductive Withdrawal (-I) | Decrease |

| -Br | 4 | Inductive Withdrawal (-I) | Decrease |

| -OH | 1 | Resonance Donation (+R), Inductive Withdrawal (-I) | Net effect depends on the balance of +R and -I |

Detailed quantum mechanical calculations would be necessary to precisely quantify the magnitude and topography of the molecular electrostatic potential of this compound. Such studies would involve calculating the MEP on a van der Waals surface of the molecule, which would visually and quantitatively confirm the presence and strength of the π-hole. The interaction energies with various Lewis bases could then be computed to characterize the strength and nature of these potential π-hole bonds.

Applications and Advanced Derivatives Research

Building Block in Complex Organic Synthesis

The reactivity of 4-Bromo-3,5-difluorophenol, conferred by its hydroxyl (-OH) group and halogen substituents, makes it a crucial starting material or intermediate for creating more complex molecules. The presence of both fluorine and bromine atoms allows for selective chemical reactions, providing a strategic advantage in multi-step syntheses. It is utilized in the production of specialty chemicals, including intermediates for liquid crystals. rheniumshop.co.ilfishersci.co.ukmyfisherstore.com

Halogenated compounds are of significant interest in medicinal chemistry, and this compound serves as a key precursor in this field. netascientific.com Its structural features are incorporated into various molecules to modulate their biological activity and pharmacokinetic properties.

This compound and its derivatives are instrumental in the synthesis of a range of bioactive molecules. A closely related derivative, 4-Bromo-3,5-difluoroanisole, is prepared from this compound and is used to create difluorophenacyl analogs that act as inhibitors of cyclin-dependent kinases (CDKs). chemicalbook.com CDKs are crucial enzymes in cell cycle regulation, and their inhibition is a key target in cancer therapy. Furthermore, this anisole (B1667542) derivative is employed in the synthesis of aminopyridine N-oxides, which have been developed for the selective inhibition of p38 MAP kinase, another important target in inflammatory diseases. chemicalbook.com

The incorporation of fluorine atoms, as seen in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity. chemimpex.com Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's conformation, potentially leading to stronger interactions with biological targets. The bromine atom provides a reactive site for further molecular modifications, such as cross-coupling reactions, which are essential for building the complex architectures of modern drug candidates. chemimpex.com This dual halogenation pattern offers a platform for developing new therapeutic agents with improved efficacy. chemicalbook.com

The type, number, and position of halogen atoms on a phenolic ring significantly influence the compound's biological activity. scholarsresearchlibrary.comresearchgate.net Studies on various halogenated phenols demonstrate that these atoms can modify a molecule's lipophilicity, electronic distribution, and size, thereby affecting its ability to cross cell membranes and interact with specific enzymes or receptors. scholarsresearchlibrary.com For instance, research on bromophenols has shown a correlation between the degree of bromination and enhanced bioactivity, such as enzyme inhibition. The specific halogenation pattern of this compound, with its two fluorine atoms and one bromine atom, provides a unique electronic and steric profile that can be harnessed to fine-tune the biological properties of target molecules.

The principles of using halogenated phenols in pharmaceuticals also extend to the development of modern agrochemicals. netascientific.com These compounds serve as vital intermediates in the synthesis of products designed to protect crops and improve agricultural yields. chemimpex.com

Agrochemical Development

Enhancement of Stability and Effectiveness in Agrochemicals

The incorporation of fluorine atoms into the molecular structure of active compounds is a key strategy in the development of modern agrochemicals. Organofluorine compounds often exhibit enhanced stability due to the high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. google.com This increased stability can translate to greater persistence and efficacy in environmental conditions.

Materials Science Applications

The unique arrangement of bromine and fluorine atoms on the phenol (B47542) ring gives this compound distinct properties that are valuable in materials science. It serves as a crucial intermediate for creating advanced materials, including liquid crystals and specialized polymers.

Synthesis of Liquid Crystals

A primary application of this compound is as an intermediate in the synthesis of liquid crystals. fishersci.co.ukmyfisherstore.comalfachemch.comrheniumshop.co.il It is specifically used as a reactant in the creation of liquid crystals containing a difluoroethyleneoxy group. fishersci.co.ukmyfisherstore.comalfachemch.comrheniumshop.co.il These materials are critical components in display technologies and various optoelectronic devices. The specific fluorination pattern of the compound influences the unique properties of the resulting liquid crystals, such as their phase transition temperatures and optical characteristics.

Development of Electronic Materials and Advanced Polymers

This compound and its derivatives are instrumental in the development of advanced polymers and electronic materials. chemimpex.combldpharm.com Analogs like 2-Bromo-4,5-difluorophenol are used to create polymers and coatings that require enhanced thermal and chemical stability, which is highly valued in the electronics and automotive industries. chemimpex.com The anisole derivative of this compound is also explored for its potential in creating polymers and coatings with high chemical stability and resistance to degradation. chemimpex.com

Research into copolymers derived from this phenol has provided specific data on their properties. For example, the nonisothermal degradation kinetics of poly{N-[(4-bromo-3,5-difluorine)phenyl]maleimide-co-styrene} have been studied, yielding insights into the thermal stability of polymers synthesized from this compound derivatives. researchgate.net

Research on Derivatives and Analogs of this compound

Ongoing research focuses on synthesizing and characterizing a variety of derivatives and analogs to explore and expand the applications of this compound.

Synthesis and Characterization of Substituted Phenols